

An In-depth Technical Guide to 1-Decyne: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Decyne

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Introduction

1-Decyne, a terminal alkyne with the chemical formula $C_{10}H_{18}$, is a valuable building block in organic synthesis. Its linear carbon chain and reactive terminal triple bond make it a versatile substrate for a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversion. This guide provides a comprehensive overview of **1-decyne**, including its chemical and physical properties, spectroscopic data, detailed experimental protocols for its synthesis and key reactions, and visualizations of experimental workflows.

Core Data

CAS Number: 764-93-2

Molecular Structure: **1-Decyne** possesses a ten-carbon aliphatic chain with a triple bond located at the first carbon position (C-1). Its structure is represented as $CH_3(CH_2)_7C\equiv CH$.

Physicochemical Properties

The key physical and chemical properties of **1-decyne** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈	[1][2]
Molecular Weight	138.25 g/mol	[3]
Melting Point	-44 °C	[4]
Boiling Point	174 °C	[4]
Density	0.766 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.427	[4]
Solubility	Not miscible in water	[4]
Flash Point	122 °F (50 °C)	[4]
Stability	Stable, flammable, incompatible with strong oxidizing agents	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-decyne**. The following table summarizes its key spectral features.

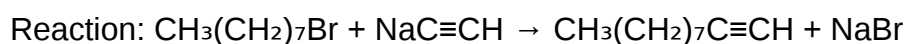
Spectroscopy	Key Features
^1H NMR	Signals corresponding to the terminal alkyne proton ($\equiv\text{C-H}$), the propargylic protons ($-\text{C}\equiv\text{C}-\text{CH}_2-$), and the aliphatic chain protons.
^{13}C NMR	Resonances for the two sp -hybridized carbons of the alkyne and the eight sp^3 -hybridized carbons of the octyl chain.
Infrared (IR)	Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm^{-1}) and the $\text{C}\equiv\text{C}$ triple bond stretch (around 2100 cm^{-1}).
Mass Spectrometry (MS)	Molecular ion peak (M^+) corresponding to the molecular weight of 1-decyne, along with characteristic fragmentation patterns.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **1-decyne** and several of its important chemical transformations.

Synthesis of 1-Decyne from 1-Bromooctane and Sodium Acetylide

This protocol describes the synthesis of **1-decyne** via the alkylation of sodium acetylide with 1-bromooctane, a standard method for preparing terminal alkynes.



Materials:

- 1-Bromooctane
- Sodium acetylide
- Liquid ammonia (solvent)

- Ammonium chloride (for quenching)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense liquid ammonia.
- Carefully add sodium acetylide to the liquid ammonia with stirring.
- Slowly add a solution of 1-bromooctane in diethyl ether to the sodium acetylide suspension.
- Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add water and extract the product with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude **1-decyne**.
- Purify the crude product by distillation to yield pure **1-decyne**.



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Caption: Synthesis of **1-Decyne** Workflow

Sonogashira Coupling of 1-Decyne with Iodobenzene

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[5]

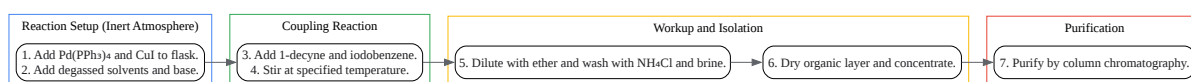


Materials:

- **1-Decyne**
- Iodobenzene
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$]
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N) (solvent and base)
- Toluene (co-solvent, optional)
- Saturated aqueous ammonium chloride (for workup)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ and CuI.
- Add degassed triethylamine and toluene (if used).
- Add **1-decyne** and iodobenzene to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: Sonogashira Coupling Workflow

Hydroboration-Oxidation of 1-Decyne

Hydroboration-oxidation is a two-step reaction that converts an alkyne to a carbonyl compound. For a terminal alkyne like **1-decyne**, this reaction yields an aldehyde.^{[1][6]}

Reaction:

- $\text{CH}_3(\text{CH}_2)_7\text{C}\equiv\text{CH} + \text{BH}_3\cdot\text{THF} \rightarrow (\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH})_3\text{B}$
- $(\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH})_3\text{B} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow 3 \text{CH}_3(\text{CH}_2)_8\text{CHO}$

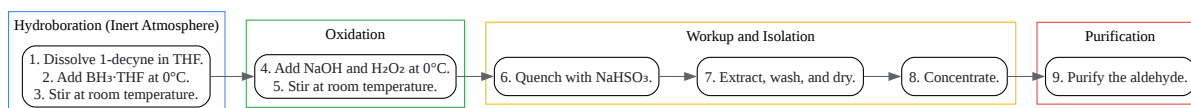
Materials:

- **1-Decyne**
- Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$)
- Anhydrous tetrahydrofuran (THF)
- Aqueous sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H_2O_2)
- Diethyl ether
- Saturated aqueous sodium bisulfite (for quenching excess peroxide)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, two-necked flask under an inert atmosphere, dissolve **1-decyne** in anhydrous THF.
- Cool the solution in an ice bath and slowly add $\text{BH}_3 \cdot \text{THF}$ solution dropwise.
- Allow the reaction to warm to room temperature and stir for several hours.
- Cool the reaction mixture again in an ice bath and slowly add aqueous NaOH, followed by the careful, dropwise addition of 30% H_2O_2 .
- Stir the mixture at room temperature for a few hours.
- Quench any remaining peroxide by adding saturated aqueous sodium bisulfite.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

- Purify the resulting decanal by distillation or column chromatography.



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Caption: Hydroboration-Oxidation Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry" due to its high efficiency and reliability.^{[7][8]}

Reaction: $\text{CH}_3(\text{CH}_2)_7\text{C}\equiv\text{CH} + \text{C}_6\text{H}_5\text{CH}_2\text{N}_3 + \text{Cu(I) catalyst} \rightarrow \text{1-benzyl-4-octyl-1H-1,2,3-triazole}$

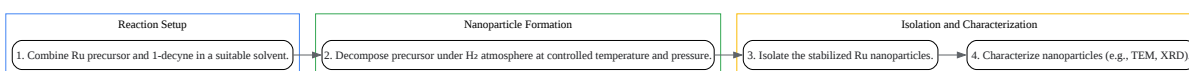
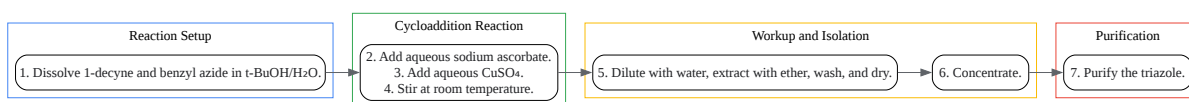
Materials:

- **1-Decyne**
- Benzyl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol/water (solvent mixture)
- Diethyl ether
- Brine

- Anhydrous sodium sulfate

Procedure:

- In a flask, dissolve **1-decyne** and benzyl azide in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
- Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
- Dilute the reaction mixture with water and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting triazole by column chromatography or recrystallization.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Decyne: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165119#1-decyne-cas-number-and-molecular-structure]

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